

# A Spectroscopic Comparison of Valeric Anhydride and Its Derivatives

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## Compound of Interest

Compound Name: Valericanhydride

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This guide provides a detailed spectroscopic comparison of valeric anhydride and its key derivatives: valeric acid, methyl valerate, ethyl valerate, and valeryl chloride. The information presented is intended to aid in the identification, characterization, and quality control of these compounds through common spectroscopic techniques.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for valeric anhydride and its derivatives.

### Infrared (IR) Spectroscopy

Compound	Key IR Absorptions (cm <sup>-1</sup> )	Functional Group
Valeric Anhydride	1819, 1752[1]	C=O (anhydride, asymmetric & symmetric stretching)
1038[1]	C-O (anhydride)	
Valeric Acid	2500-3000 (broad)	O-H (carboxylic acid)
1710	C=O (carboxylic acid)[2]	
Methyl Valerate	1740-1730	C=O (ester)
1250-1000	C-O (ester)	
Ethyl Valerate	1739	C=O (ester)[3]
1250-1000	C-O (ester)	
Valeryl Chloride	~1800	C=O (acid chloride)[3]

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl<sub>3</sub>)

Compound	$\delta$ (ppm)	Multiplicity	Integration	Assignment
Valeric Anhydride	2.45	t	4H	$\alpha$ -CH <sub>2</sub>
1.65	m	4H	$\beta$ -CH <sub>2</sub>	
1.40	m	4H	$\gamma$ -CH <sub>2</sub>	
0.93	t	6H	$\delta$ -CH <sub>3</sub>	
Valeric Acid	11-12	br s	1H	-COOH
2.35	t	2H	$\alpha$ -CH <sub>2</sub>	
1.63	m	2H	$\beta$ -CH <sub>2</sub>	
1.38	m	2H	$\gamma$ -CH <sub>2</sub>	
0.92	t	3H	$\delta$ -CH <sub>3</sub>	
Methyl Valerate	3.67	s	3H	-OCH <sub>3</sub>
2.32	t	2H	$\alpha$ -CH <sub>2</sub>	
1.61	m	2H	$\beta$ -CH <sub>2</sub>	
1.37	m	2H	$\gamma$ -CH <sub>2</sub>	
0.92	t	3H	$\delta$ -CH <sub>3</sub>	
Ethyl Valerate	4.12	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
2.29	t	2H	$\alpha$ -CH <sub>2</sub>	
1.58	m	2H	$\beta$ -CH <sub>2</sub>	
1.35	m	2H	$\gamma$ -CH <sub>2</sub>	
1.25	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>	
0.92	t	3H	$\delta$ -CH <sub>3</sub>	
Valeryl Chloride	2.88	t	2H	$\alpha$ -CH <sub>2</sub>
1.70	m	2H	$\beta$ -CH <sub>2</sub>	
1.43	m	2H	$\gamma$ -CH <sub>2</sub>	

0.95

t

3H

 $\delta$ -CH<sub>3</sub>

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl<sub>3</sub>)

Compound	$\delta$ (ppm) C=O	$\delta$ (ppm) $\alpha$ -C	$\delta$ (ppm) $\beta$ -C	$\delta$ (ppm) $\gamma$ -C	$\delta$ (ppm) $\delta$ -C	Other $\delta$ (ppm)
Valeric Anhydride	168.8	35.5	26.8	22.1	13.6	
Valeric Acid	179.8	33.8	26.7	22.2	13.6	
Methyl Valerate	174.2	34.0	26.9	22.2	13.7	51.4 (-OCH <sub>3</sub> )
Ethyl Valerate	173.7	34.2	27.0	22.3	13.7	60.2 (-OCH <sub>2</sub> ), 14.2 (-OCH <sub>2</sub> CH <sub>3</sub> )
Valeryl Chloride	173.9	46.5	26.4	22.0	13.6	

## Mass Spectrometry (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Valeric Anhydride	186 (M <sup>+</sup> )	103, 85, 57, 43
Valeric Acid	102 (M <sup>+</sup> )	60, 45, 43, 27
Methyl Valerate	116 (M <sup>+</sup> )	85, 74, 59, 43
Ethyl Valerate	130 (M <sup>+</sup> )	88, 85, 60, 57, 45, 29
Valeryl Chloride	120/122 (M <sup>+</sup> , <sup>35</sup> Cl/ <sup>37</sup> Cl)	85, 57, 43

## Experimental Protocols

The following are general protocols for the spectroscopic analysis of valeric anhydride and its derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - For  $^1\text{H}$  NMR, dissolve 5-25 mg of the neat liquid sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[\[4\]](#)[\[5\]](#)
  - For  $^{13}\text{C}$  NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of  $\text{CDCl}_3$  is recommended to obtain a good signal-to-noise ratio in a reasonable time.[\[4\]](#)
  - Filter the sample solution through a Pasteur pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[6\]](#)
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz or higher field strength.
  - Number of Scans: 16-64, depending on the sample concentration.
  - Relaxation Delay: 1-2 seconds.
  - Pulse Width: 30-45 degrees.
  - Acquisition Time: 2-4 seconds.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or higher.
  - Number of Scans: 1024 or more, depending on concentration.
  - Relaxation Delay: 2 seconds.
  - Pulse Program: A standard proton-decoupled pulse sequence.

- Data Processing:
  - Software such as MestReNova or similar can be used for data processing.[\[7\]](#)[\[8\]](#)[\[9\]](#)
  - Apply a Fourier transform to the Free Induction Decay (FID).
  - Phase correct the spectrum manually or automatically.
  - Calibrate the chemical shift scale to the TMS signal at 0 ppm.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.
  - Perform peak picking for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.[\[10\]](#)[\[11\]](#)
  - Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.
  - Lower the press arm to ensure good contact between the sample and the crystal.[\[12\]](#)
- Instrument Parameters:
  - Technique: Attenuated Total Reflectance (ATR).
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
  - A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
- Data Processing:

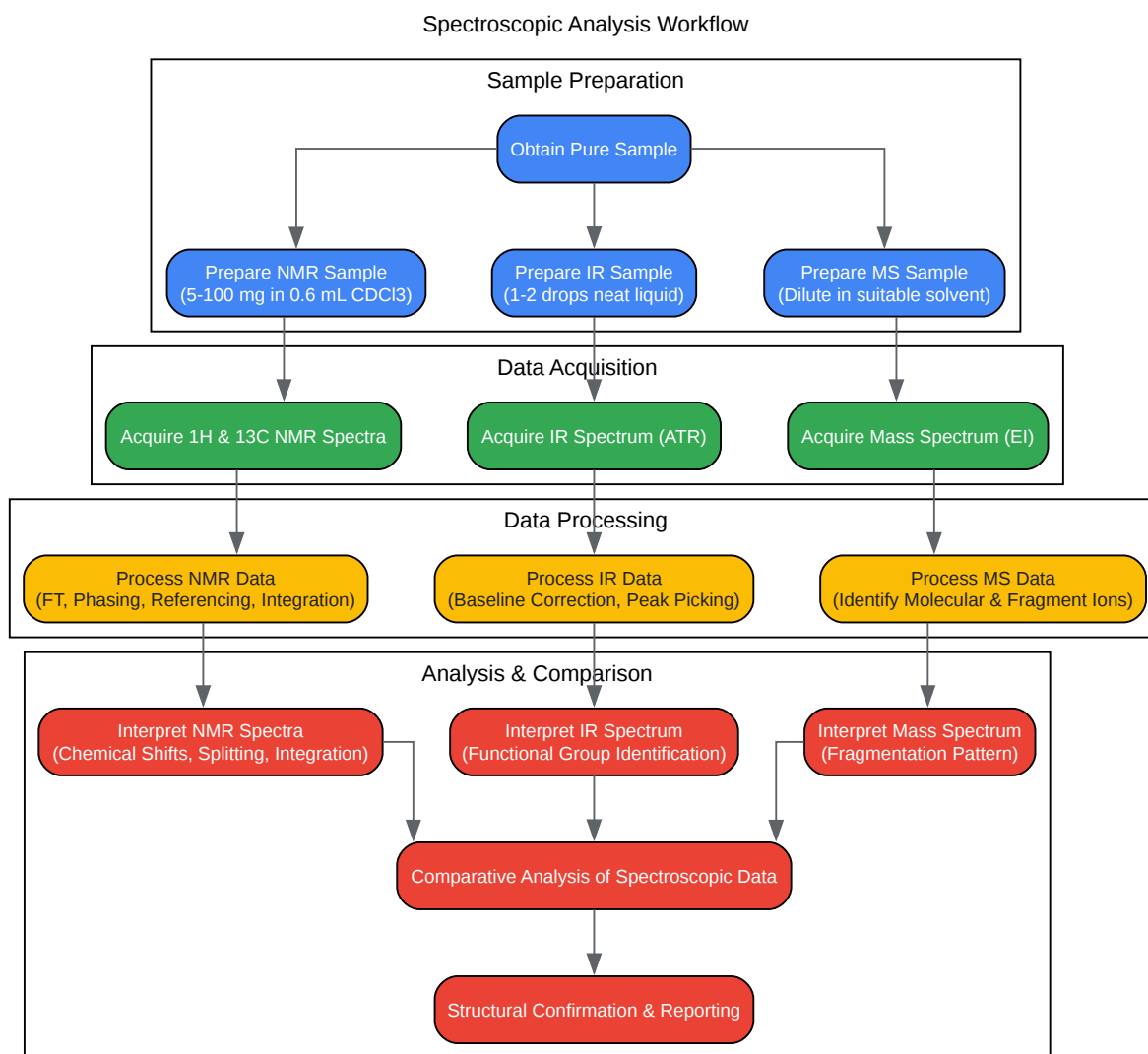
- Software such as OMNIC is commonly used for data processing.[1][13][14]
- Perform a baseline correction if necessary.
- Identify and label the major absorption peaks.

## Mass Spectrometry (MS)

- Sample Introduction:
  - For volatile liquids like valeric anhydride and its derivatives, direct injection or infusion into the ion source via a syringe pump is a suitable method.
  - Alternatively, coupling with gas chromatography (GC-MS) can be used for separation and analysis of these compounds.
- Instrument Parameters (Electron Ionization - EI):
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.[15][16]
  - Ion Source Temperature: 200-250 °C.
  - Mass Range: m/z 30-300.
- Data Analysis:
  - Identify the molecular ion peak ( $M^+$ ).
  - Analyze the fragmentation pattern to identify characteristic fragment ions.
  - Utilize mass spectral databases (e.g., NIST) for comparison and confirmation of the compound's identity.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.



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Caption: Workflow for spectroscopic analysis.



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